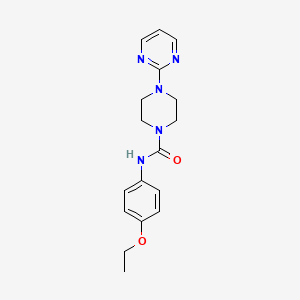![molecular formula C14H19N5O2 B5408830 N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE](/img/structure/B5408830.png)
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core with hydroxy and dimethyl substitutions, and a cyclohexanecarboxamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method involves the initial formation of the triazolopyrimidine core. This can be achieved through a series of reactions starting from amidourea hydrochloride, which undergoes ring closure, nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to improve efficiency and reduce environmental impact . This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and shorter reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen gas with Raney Nickel for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
Applications De Recherche Scientifique
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can act as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases like cancer and autoimmune disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is unique due to its specific substitutions on the triazolopyrimidine core and the presence of the cyclohexanecarboxamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-9(2)15-14-17-13(18-19(14)12(8)21)16-11(20)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUACLEPWGJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)
![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
![N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5408764.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B5408771.png)

![[(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5408776.png)
![(E)-1-(2-methylpropyl)-N-[(E)-[1-(2-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene]amino]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine](/img/structure/B5408794.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B5408800.png)
![N-allyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408808.png)
![1-(4-iodophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5408809.png)

![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
